Miconazole nitrate

Vue d'ensemble

Description

Le nitrate de miconazole est un agent antifongique synthétique appartenant à la classe des imidazolés. Il est largement utilisé pour traiter diverses infections fongiques, y compris celles affectant la peau, les ongles et les muqueuses. Le nitrate de miconazole agit en inhibant la synthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques, perturbant ainsi l'intégrité de la membrane cellulaire et conduisant à la mort des cellules fongiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation du nitrate de miconazole implique plusieurs étapes. Une méthode courante comprend la réaction du chlorure de 2,4-dichlorobenzyl avec l'imidazole en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium. Cette réaction forme le 1-(2,4-dichlorobenzyl)-imidazole. L'étape suivante implique la réaction de cet intermédiaire avec le 2,4-dichlorophénylacétonitrile en présence d'une base forte comme l'amide de sodium pour produire le miconazole. Enfin, le miconazole est traité avec de l'acide nitrique pour former le nitrate de miconazole .

Méthodes de production industrielle

En milieu industriel, la synthèse du nitrate de miconazole utilise souvent des liquides ioniques comme milieux réactionnels pour améliorer le rendement et réduire l'impact environnemental. Le procédé implique l'utilisation de 2,4-dichloro-2'-chlorophénéthyl alcool, d'imidazole et de 2,4-dichlorobenzyl comme matières premières. La réaction est conduite à des températures comprises entre 10 et 100 degrés Celsius. Après la réaction, le mélange est refroidi et le pH est ajusté pour précipiter le nitrate de miconazole, qui est ensuite recristallisé et séché .

Analyse Des Réactions Chimiques

Types de réactions

Le nitrate de miconazole subit diverses réactions chimiques, notamment :

Oxydation : Le nitrate de miconazole peut être oxydé pour former les sulfoxydes et sulfones correspondants.

Réduction : Les réactions de réduction peuvent convertir le nitrate de miconazole en ses dérivés aminés correspondants.

Substitution : Des réactions de substitution nucléophile peuvent se produire sur le cycle imidazole ou les cycles aromatiques.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme l'hydrure de sodium ou le carbonate de potassium sont utilisés pour les réactions de substitution nucléophile.

Principaux produits formés

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés aminés.

Substitution : Divers composés imidazolés et aromatiques substitués

Applications De Recherche Scientifique

Le nitrate de miconazole a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études sur les agents antifongiques et leurs mécanismes.

Biologie : Étudié pour ses effets sur les membranes cellulaires fongiques et son utilisation potentielle dans le traitement des infections fongiques.

Médecine : Largement utilisé dans les formulations topiques pour traiter les infections fongiques telles que le pied d'athlète, le muguet et la teigne. .

Industrie : Utilisé dans la formulation de crèmes, pommades et gels antifongiques.

Mécanisme d'action

Le nitrate de miconazole exerce ses effets antifongiques en inhibant l'enzyme lanostérol 14α-déméthylase, qui est impliquée dans la biosynthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques. En inhibant cette enzyme, le nitrate de miconazole perturbe la synthèse de l'ergostérol, ce qui entraîne une augmentation de la perméabilité de la membrane et, finalement, la mort des cellules fongiques .

Mécanisme D'action

Miconazole nitrate exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately fungal cell death .

Comparaison Avec Des Composés Similaires

Composés similaires

Clotrimazole : Un autre agent antifongique imidazole avec un mécanisme d'action similaire.

Kétoconazole : Un antifongique imidazole utilisé pour traiter les infections fongiques systémiques et superficielles.

Éconazole : Un antifongique imidazole utilisé par voie topique pour traiter les infections cutanées.

Unicité du nitrate de miconazole

Le nitrate de miconazole est unique par son activité antifongique à large spectre et sa capacité à inhiber à la fois les espèces fongiques et certaines espèces bactériennes Gram-positives. Il est également connu pour son développement relativement faible de résistance parmi les organismes sensibles, ce qui en fait un choix fiable pour le traitement de diverses infections fongiques .

Activité Biologique

Miconazole nitrate is a widely utilized antifungal agent, primarily recognized for its effectiveness against a variety of fungal infections. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and recent research findings.

This compound (CAS 22832-87-7) is a synthetic imidazole derivative characterized by its ability to inhibit the enzyme lanosterol demethylase. This inhibition disrupts the synthesis of ergosterol, a critical component of fungal cell membranes, leading to cell death. Additionally, miconazole induces the formation of reactive oxygen species (ROS), which further contributes to its antifungal effects by promoting oxidative stress within fungal cells .

Efficacy in Clinical Applications

This compound has demonstrated significant efficacy in treating various dermatophytic and candidal infections. A study reported that miconazole was effective in 81% of cases involving 83 patients with dermatophytic and candidal infections, with no evidence of drug resistance observed during treatment .

Case Studies

-

Treatment of Tinea Pedis :

A double-blind study involving 62 male inpatients assessed the efficacy of this compound in treating chronic tinea pedis. The results showed a highly significant clinical improvement (P < 0.001) with no observed side effects throughout the six-week follow-up period. Notably, all dermatophytes were eradicated post-treatment . -

Vulvovaginal Candidiasis :

A randomized control study compared this compound vaginal suppositories with oral fluconazole in treating severe vulvovaginal candidiasis. The mycological cure rates were similar between both treatments, indicating that miconazole is as effective as fluconazole for this condition .

Research Findings

Recent studies have explored innovative formulations and delivery methods for this compound, enhancing its therapeutic potential:

-

Nanoemulgel Formulation :

A study developed a nanoemulgel formulation of this compound that significantly improved skin permeability and antifungal activity against Candida albicans. This formulation exhibited superior performance compared to conventional creams, suggesting a promising avenue for topical applications . -

Transethosomal Gel :

Another study evaluated transethosomal gels loaded with this compound in an in vivo rat model. The results indicated enhanced antifungal activity and skin restoration capabilities compared to traditional formulations .

Comparative Efficacy Table

Propriétés

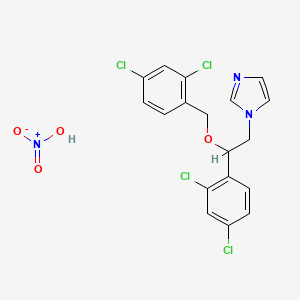

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCACAIVAXEFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl4N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22916-47-8 (Parent) | |

| Record name | Miconazole nitrate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022832877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50996767 | |

| Record name | (+/-)-Miconazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56422501 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

22832-87-7 | |

| Record name | Miconazole nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22832-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miconazole nitrate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022832877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miconazole nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Miconazole nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Miconazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Miconazole nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICONAZOLE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW4H1CYW1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does miconazole nitrate exert its antifungal activity?

A1: this compound, a synthetic imidazole derivative, acts as a broad-spectrum antifungal agent by inhibiting the enzyme cytochrome P450 14α-demethylase. [, , ] This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting ergosterol synthesis, this compound disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death. [, , , ]

Q2: What is the molecular formula, weight, and key spectroscopic data for this compound?

A2: this compound has the molecular formula C18H14Cl4N2O·HNO3 and a molecular weight of 479.13 g/mol. [, , ] Spectroscopically, it exhibits characteristic peaks in UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectra, which are crucial for its identification and quantification. [, , , , ]

Q3: What are some challenges associated with formulating this compound, and how are these addressed?

A3: this compound presents formulation challenges due to its poor water solubility, which can limit its bioavailability and therapeutic efficacy. [, , ] To overcome this, various strategies have been explored, including:

- Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier, such as polyvinylpyrrolidone (PVP) or crospovidone, to enhance its dissolution rate. []

- Microemulsions and Nanoemulsions: These formulations encapsulate this compound within nano-sized droplets, improving its solubility and permeation through biological membranes. [, ]

- Microencapsulation: Encapsulating this compound within microparticles composed of polymers like Eudragit® L100 or Gantrez MS-955 has been shown to enhance drug release and improve its efficacy for oral delivery. []

- Cubosomal topical gels: These formulations, employing cubosomes as nanocarriers, have been investigated as a means to enhance drug bioavailability and provide sustained release for topical applications. []

Q4: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A5: this compound exhibits poor oral bioavailability (25-30%) due to extensive first-pass metabolism. [, ] Topical application remains a preferred route for local fungal infections, as it bypasses systemic circulation and allows for targeted delivery. While over 90% of this compound binds to plasma proteins, its metabolism primarily occurs in the liver, and metabolites are excreted in the urine and feces. []

Q5: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound?

A5: Numerous studies have evaluated the efficacy of this compound, including:

- In Vitro Antifungal Susceptibility Testing: Agar dilution methods have been employed to determine the minimum inhibitory concentrations (MICs) of this compound against a wide range of Candida species and other fungi. [, ]

- Ex Vivo Permeation Studies: Franz diffusion cells are commonly used to assess the permeation of this compound across artificial membranes or excised skin samples, providing insights into its topical delivery and bioavailability. [, , ]

- Animal Models: Animal models, such as guinea pigs infected with Trichophyton mentagrophytes, have been utilized to evaluate the efficacy of this compound in treating specific fungal infections. []

- Clinical Trials: Several clinical trials have investigated the safety and efficacy of this compound in treating various fungal infections in humans, including vulvovaginal candidiasis and diaper dermatitis. [, , , ]

Q6: What is the current understanding of resistance mechanisms to this compound?

A6: The development of resistance to azole antifungals, including this compound, is a growing concern. Resistance mechanisms can involve:

Q7: What drug delivery strategies are being explored to improve the targeting and efficacy of this compound?

A7: Researchers are actively exploring innovative drug delivery systems for this compound to improve its therapeutic index and minimize potential side effects. These strategies include:

- Nanoparticles: Loading this compound onto solid lipid nanoparticles has shown promise in enhancing its skin penetration and accumulation for topical applications. []

- Mucoadhesive Systems: Formulating this compound into mucoadhesive gels designed for buccal delivery could improve drug retention and efficacy in treating oral thrush. []

Q8: What analytical techniques are commonly used to characterize and quantify this compound?

A8: Various analytical methods are employed for the quality control and analysis of this compound, including:

- High-Performance Liquid Chromatography (HPLC): This is a versatile technique widely used for quantitative analysis of this compound in various matrices, including pharmaceutical formulations. [, , , , ]

- UV-Vis Spectrophotometry: This method is utilized for both qualitative and quantitative analysis, exploiting the characteristic absorption properties of this compound. [, ]

- Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective technique for qualitative analysis and stability testing of this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.